

# Spectroscopic Profile of 2-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1,3-Benzothiazol-2-yl)aniline

Cat. No.: B182507

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(1,3-Benzothiazol-2-yl)aniline** (CAS No: 29483-73-6). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. The molecular structure of **2-(1,3-Benzothiazol-2-yl)aniline** consists of a benzothiazole ring system linked to an aniline moiety at the 2-position. This arrangement of aromatic and heteroaromatic rings gives rise to a unique spectroscopic signature.

## Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> S	--INVALID-LINK--
Molecular Weight	226.30 g/mol	--INVALID-LINK--
IUPAC Name	2-(1,3-benzothiazol-2-yl)aniline	--INVALID-LINK--
CAS Number	29483-73-6	--INVALID-LINK--

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2-(1,3-Benzothiazol-2-yl)aniline**, both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about

the chemical environment of the hydrogen and carbon atoms, respectively.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-(1,3-Benzothiazol-2-yl)aniline** is characterized by signals in the aromatic region, typically between 6.10 and 8.10 ppm.<sup>[1]</sup> The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used. The protons of the aniline and benzothiazole rings exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.9 - 8.1	d	~ 8.0	H-4'
~ 7.8 - 7.9	d	~ 8.0	H-7'
~ 7.3 - 7.5	m	-	H-5', H-6'
~ 7.2 - 7.3	t	~ 7.5	H-5
~ 6.8 - 7.0	m	-	H-3, H-4, H-6
~ 5.0 - 6.0	br s	-	-NH <sub>2</sub>

Note: This is a predicted spectrum based on data from related compounds. The broad singlet for the -NH<sub>2</sub> protons is due to quadrupole broadening and exchange with residual water in the solvent.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to heteroatoms (N and S) and those in the aromatic rings will have distinct chemical shifts.

Table 2: <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168	C-2'
~ 153	C-7a'
~ 148	C-2
~ 134	C-3a'
~ 131	C-6
~ 129	C-4
~ 126	C-5'
~ 125	C-6'
~ 122	C-4'
~ 121	C-5
~ 118	C-1
~ 116	C-3

Source: Adapted from publicly available spectral data.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(1,3-Benzothiazol-2-yl)aniline** will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds.

Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3300	Medium, Sharp	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	Aromatic C-H stretching
~ 1620	Strong	C=N stretching of the benzothiazole ring
1600 - 1450	Medium to Strong	Aromatic C=C ring stretching
~ 1315	Medium	C-N stretching
~ 750	Strong	C-H out-of-plane bending for ortho-disubstituted benzene
~ 700	Medium	C-S stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(1,3-Benzothiazol-2-yl)aniline**, the molecular ion peak (M<sup>+</sup>) is expected at m/z 226.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
226	High	[C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> S] <sup>+</sup> (Molecular Ion)
199	Moderate	[M - HCN] <sup>+</sup>
135	High	[C <sub>7</sub> H <sub>5</sub> N <sub>2</sub> S] <sup>+</sup>
91	Moderate	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>

The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the aniline moiety.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument being used.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(1,3-Benzothiazol-2-yl)aniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Acquisition:
  - Number of scans: 1024-4096
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### FTIR Spectroscopy

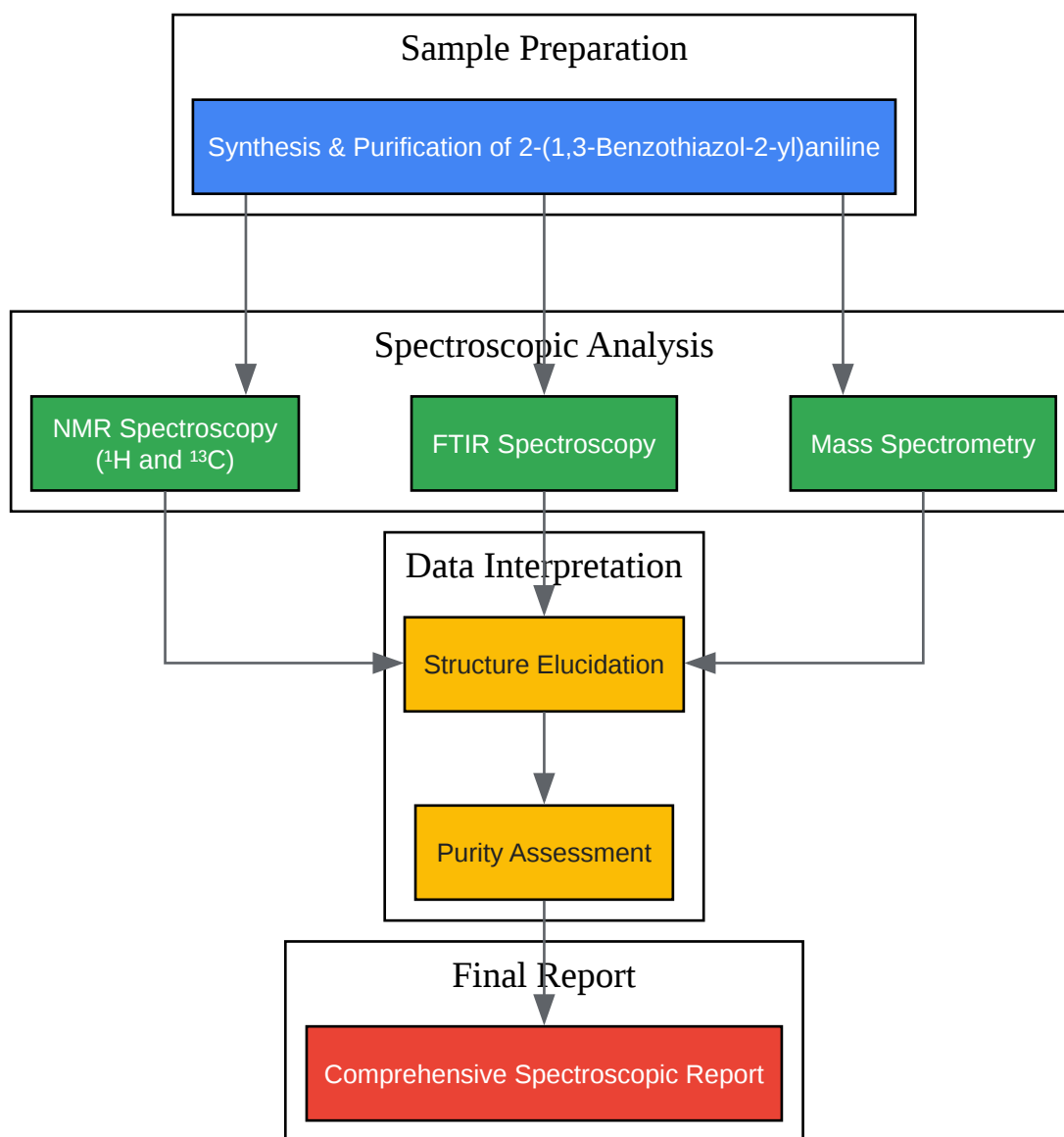
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
- Data Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Acquisition: Scan a mass range of  $m/z$  40-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(1,3-Benzothiazol-2-yl)aniline**.



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## References

- 1. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

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